8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane
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Overview
Description
8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane is a perfluorinated compound characterized by the presence of bromine and multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane typically involves the bromination of perfluorooctane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes using advanced chemical reactors. These reactors are designed to handle the high reactivity of bromine and ensure the efficient production of the compound. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Common reagents used in substitution reactions involving this compound include sodium hydroxide (NaOH) and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol, under mild to moderate temperatures.
Major Products Formed
The major products formed from substitution reactions of this compound include perfluorooctanol and perfluorooctylamine, depending on the nucleophile used in the reaction.
Scientific Research Applications
8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving the interaction of perfluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings, due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane involves its interaction with various molecular targets through substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack and replace it. This process is facilitated by the electron-withdrawing effect of the fluorine atoms, which stabilizes the transition state and enhances the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane
- 8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-tridecafluorohexane
Uniqueness
8-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring materials that can withstand extreme conditions.
Properties
CAS No. |
142494-31-3 |
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Molecular Formula |
C8H2BrF15 |
Molecular Weight |
462.98 g/mol |
IUPAC Name |
8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorooctane |
InChI |
InChI=1S/C8H2BrF15/c9-1-2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 |
InChI Key |
RTBQZESQUYHPNF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
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